Octavinyloctasilasesquioxane

Catalog No.
S1941522
CAS No.
69655-76-1
M.F
C16H24O12Si8
M. Wt
633 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octavinyloctasilasesquioxane

CAS Number

69655-76-1

Product Name

Octavinyloctasilasesquioxane

IUPAC Name

1,3,5,7,9,11,13,15-octakis(ethenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C16H24O12Si8

Molecular Weight

633 g/mol

InChI

InChI=1S/C16H24O12Si8/c1-9-29-17-30(10-2)20-33(13-5)22-31(11-3,18-29)24-35(15-7)25-32(12-4,19-29)23-34(14-6,21-30)27-36(16-8,26-33)28-35/h9-16H,1-8H2

InChI Key

ZWCNRMDCQDJIRL-UHFFFAOYSA-N

SMILES

C=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C

Canonical SMILES

C=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C

Stationary Phase Modification:

  • OVS can be used to modify the surface of chromatographic stationary phases, such as silica gel particles. These modifications can improve the separation efficiency and selectivity of various analytes (). The vinyl groups in OVS provide a hydrophobic environment that interacts favorably with non-polar analytes, while the siloxane groups can be further modified to introduce specific functionalities for targeted separations.

Capillary Column Coating:

  • OVS can be applied as a coating material for capillary columns used in gas chromatography (GC) and high-performance liquid chromatography (HPLC). The hydrophobic nature of OVS helps in retaining non-polar analytes, leading to improved chromatographic resolution ().

Surface Engineering for Microfluidic Devices:

  • The unique properties of OVS can be utilized for surface engineering of microfluidic devices used for miniaturized separation techniques. OVS coatings can enhance the compatibility of microfluidic channels with organic solvents commonly used in chromatography, while also potentially influencing the separation behavior of analytes within the microfluidic system.
  • OVPOSS is a well-defined molecule with the formula C16H24O12Si8 [].
  • It is synthesized in labs and not found naturally [].
  • OVPOSS has gained interest in scientific research due to its unique cage-like structure and organic vinyl groups attached, making it a versatile building block for new materials with specific properties [, ].

Molecular Structure Analysis

  • OVPOSS has a cage-like core structure consisting of eight silicon (Si) atoms linked by alternating oxygen (O) atoms [].
  • Each silicon atom has a vinyl group (CH2=CH-) attached, resulting in eight organic groups on the periphery of the cage [].
  • This combination of an inorganic cage and organic groups allows for interesting interactions with other molecules and potential applications in material science [].

Chemical Reactions Analysis

  • The specific chemical reactions involving OVPOSS are related to its incorporation into other molecules or polymers.
  • Due to the presence of vinyl groups, OVPOSS can undergo various addition reactions, such as hydrosilylation, to form chemical bonds with other molecules [].
  • Research on the specific reaction pathways involving OVPOSS is ongoing to explore its potential for material design [, ].

Physical And Chemical Properties Analysis

  • OVPOSS is a white to almost white powder at room temperature [].
  • Limited data is available on its melting point, boiling point, and solubility.
  • Scientific studies suggest OVPOSS is moisture sensitive and should be stored under inert gas [].
  • OVPOSS itself doesn't have a known biological function.
  • Its mechanism of action lies in its ability to modify the properties of materials it's incorporated into [].
  • For example, OVPOSS can improve the thermal stability, flame retardancy, or hydrophobicity (water repellency) of polymers [, ].
  • No comprehensive safety data is publicly available for OVPOSS.
  • However, as with most organic chemicals, it's advisable to handle OVPOSS with appropriate personal protective equipment (PPE) in a well-ventilated environment [].

The chemical reactivity of octavinyloctasilasesquioxane is largely attributed to its vinyl groups, which can undergo various reactions, including:

  • Radical Polymerization: The vinyl groups can participate in radical polymerization processes, leading to the formation of crosslinked networks or copolymers.
  • Thiol-Ene Click Reaction: This reaction allows for the incorporation of thiol compounds into the silsesquioxane framework, facilitating the development of hybrid materials with tailored properties .
  • Condensation Reactions: Octavinyloctasilasesquioxane can also engage in condensation reactions with silanol groups, leading to the formation of siloxane bonds and further polymerization.

These reactions enable the synthesis of diverse materials with enhanced mechanical and thermal properties.

The synthesis of octavinyloctasilasesquioxane typically involves several methods:

  • Sol-Gel Process: This method allows for the controlled hydrolysis and condensation of silicon alkoxides, leading to the formation of silsesquioxanes.
  • Radical Initiated Polymerization: Utilizing radical initiators, vinyl-functionalized silsesquioxanes can be synthesized through polymerization techniques that incorporate vinyl groups into the silsesquioxane framework.
  • Thiol-Ene Chemistry: This approach enables the formation of octavinyloctasilasesquioxane through thiol-ene click reactions, providing a highly efficient pathway for synthesizing hybrid materials .

These methods emphasize the versatility and efficiency in producing octavinyloctasilasesquioxane for various applications.

Octavinyloctasilasesquioxane finds applications across multiple fields:

  • Polymer Composites: It is used as a modifier in polymer matrices to enhance mechanical strength and thermal stability.
  • Coatings: Due to its unique properties, it is incorporated into coatings for improved durability and resistance to environmental factors.
  • Nanotechnology: The compound serves as a precursor for creating nanostructured materials with specific functionalities.
  • Biomedical

Studies on the interactions involving octavinyloctasilasesquioxane primarily focus on its incorporation into polymer matrices and composites. Research indicates that its presence can significantly improve the mechanical properties and thermal stability of these materials. Furthermore, investigations into its compatibility with various fillers and additives have shown promising results for enhancing composite performance .

Several compounds share structural characteristics with octavinyloctasilasesquioxane. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
OctavinylsilsesquioxaneEight vinyl groups; similar silsesquioxane baseEnhanced reactivity due to more extensive vinyl functionality
VinylphenylsilsesquioxaneContains phenyl groups along with vinylOffers different optical properties compared to octavinyloctasilasesquioxane
TrivinylsilsesquioxaneThree vinyl groups; less complexLower molecular weight; simpler synthesis process
VinyltrimethoxysilaneOne vinyl group; methoxy functionalizationUsed primarily for surface modification

Octavinyloctasilasesquioxane stands out due to its eight unsaturated double bonds, which provide unique reactivity compared to other similar compounds. This feature allows for more extensive crosslinking and modification possibilities within polymer systems.

Wikipedia

Octavinyloctasilasesquioxane

Dates

Modify: 2023-08-16

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